4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride

Catalog No.
S759271
CAS No.
885950-90-3
M.F
C14H7ClF6O3S
M. Wt
404.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl...

CAS Number

885950-90-3

Product Name

4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride

Molecular Formula

C14H7ClF6O3S

Molecular Weight

404.7 g/mol

InChI

InChI=1S/C14H7ClF6O3S/c15-25(22,23)12-3-1-10(2-4-12)24-11-6-8(13(16,17)18)5-9(7-11)14(19,20)21/h1-7H

InChI Key

PGXSCQVFAODCAU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)S(=O)(=O)Cl

Synthesis of Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria

Specific Scientific Field: This application falls under the field of Medicinal Chemistry and Microbiology.

Summary of the Application: The compound is used in the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives, which have been found to be potent growth inhibitors of drug-resistant bacteria .

Methods of Application or Experimental Procedures: The designed compounds were synthesized by the reaction of 3′,5′-bis (trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde .

Results or Outcomes: Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL.

Synthesis of β-arylated Thiophenes and 2,5-diarylated Pyrrole

Specific Scientific Field: This application falls under the field of Organic Chemistry.

Summary of the Application: The compound may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles, respectively .

High-Efficient Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]

Specific Scientific Field: This application falls under the field of Biochemistry and Chemical Engineering.

Summary of the Application: The compound is used in the high-efficient production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl] .

Methods of Application or Experimental Procedures: When choline chloride:trehalose (ChCl:T, 1:1 molar ratio) was introduced into the reaction system for its versatility of increasing cell membrane permeability and declining BTAP cytotoxicity to biocatalyst, the yields were further increased .

Results or Outcomes: The yields were increased to 86.2% under 200 mM BTAP, or 72.9% at 300 mM BTAP .

4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride is a specialized chemical compound with the molecular formula C14H7ClF6O3S and a molecular weight of 404.71 g/mol. This compound features a sulfonyl chloride functional group, which is known for its reactivity and utility in organic synthesis. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity, making it significant in medicinal chemistry and material science .

Typical of sulfonyl chlorides, including:

  • Nucleophilic Substitution: This reaction involves nucleophiles attacking the sulfur atom, leading to the formation of sulfonamides or other derivatives.
  • Acylation Reactions: The sulfonyl chloride can react with alcohols or amines to form esters or amides, respectively.
  • Formation of Aryl Sulfonates: It can also be used to synthesize aryl sulfonates through reactions with phenols .

4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride exhibits notable biological activities, particularly as an antibacterial agent. Compounds derived from it have shown effectiveness against drug-resistant bacteria, with minimum inhibitory concentration values as low as 0.25 µg/mL. The trifluoromethyl substituents are known to enhance metabolic stability and binding interactions in biological systems, contributing to its potential as a therapeutic agent .

The synthesis of 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride typically involves several steps:

  • Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)phenol.
  • Sulfonylation Reaction: This phenol is reacted with thionyl chloride or phosphorus pentachloride to introduce the sulfonyl chloride group.
  • Purification: The resulting product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for further applications .

This compound has several applications in various fields:

  • Medicinal Chemistry: Used in the development of antibacterial agents and other pharmaceuticals.
  • Organic Synthesis: Acts as a reagent in synthesizing complex organic molecules.
  • Material Science: Utilized in creating advanced materials due to its chemical stability and reactivity .

Studies on the interactions of 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride indicate that its unique trifluoromethyl groups significantly influence its binding affinity and selectivity towards biological targets. These interactions can enhance the efficacy of drugs derived from this compound, particularly in targeting resistant bacterial strains .

Several compounds share structural similarities with 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
3,5-Bis(trifluoromethyl)benzenesulfonyl chlorideC8H3ClF6O2SSimpler structure; fewer aromatic rings
4-Trifluoromethylbenzenesulfonyl chlorideC7H4ClF3O2SContains only one trifluoromethyl group
4-[3-(trifluoromethyl)phenoxy]benzenesulfonyl chlorideC14H9ClF3O2SLacks the additional trifluoromethyl group on the second phenol

The presence of two trifluoromethyl groups in 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride sets it apart from similar compounds, enhancing its biological activity and making it more effective against certain bacterial strains compared to those with fewer fluorinated groups .

XLogP3

5.2

Wikipedia

4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride

Dates

Modify: 2023-08-15

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